

JND4135: A Pan-Trk Inhibitor with Potent Anti-Tumor Activity

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity, experimental protocols, and signaling pathways associated with **JND4135**, a novel Type II pan-Trk inhibitor. **JND4135** has demonstrated potent inhibitory activity against all three Tropomyosin receptor kinase (Trk) family members—TrkA, TrkB, and TrkC—and has shown efficacy in overcoming resistance to other Trk inhibitors.

Binding Affinity and Inhibitory Activity of JND4135

JND4135 exhibits potent, low-nanomolar binding affinity for TrkA, TrkB, and TrkC. The inhibitory activity, as determined by IC50 values, and the binding affinity, represented by the dissociation constant (Kd), are summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity of **JND4135** against Wild-Type Trk Receptors[1][2]

Target	IC50 (nM)
TrkA	2.79 ± 1.17
TrkB	3.19 ± 1.76
TrkC	3.01 ± 0.43

Table 2: Binding Affinity of JND4135 for Wild-Type TrkC[2]



Target	Kd (nM)
TrkC-WT	2.57

JND4135 has also demonstrated significant activity against various mutant forms of Trk receptors that confer resistance to first-generation inhibitors.[2] Notably, it retains potent activity against the G667C "xDFG" mutant in TrkA.[2]

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the binding and activity of **JND4135**.

Kinase Inhibitory Assay

The in vitro kinase inhibitory activity of **JND4135** was assessed using a standard kinase assay format. While the specific proprietary details of the assay are not fully disclosed in the public literature, such assays typically involve the following steps:

- Reagents: Recombinant human TrkA, TrkB, and TrkC kinase domains, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound (**JND4135**).
- Procedure:
 - The kinase, substrate, and varying concentrations of JND4135 are incubated together in an appropriate buffer.
 - The kinase reaction is initiated by the addition of ATP.
 - The reaction is allowed to proceed for a defined period at a controlled temperature.
 - The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is
 often achieved using methods like radioactivity (if using ³²P-ATP), fluorescence, or
 luminescence-based detection systems.
- Data Analysis: The percentage of kinase inhibition at each JND4135 concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of



inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.

Biolayer Interferometry (BLI) for Binding Affinity

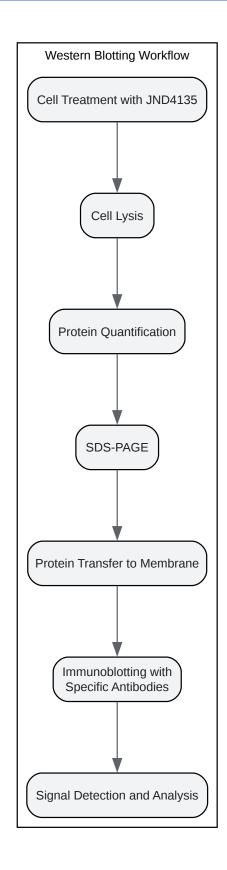
The binding affinity (Kd) of **JND4135** to TrkC was determined using biolayer interferometry (BLI) on an Octet K2 instrument.[2]

- Protein Immobilization:
 - Purified, biotinylated human TrkC kinase domain (residues 526-839) is immobilized onto streptavidin-coated biosensors.
- Association: The biosensors with the immobilized TrkC protein are dipped into wells
 containing varying concentrations of JND4135, allowing for the association of the inhibitor
 with the protein.
- Dissociation: The biosensors are then moved to wells containing buffer without **JND4135** to measure the dissociation of the inhibitor from the protein.
- Data Analysis: The association and dissociation rates are monitored in real-time. The
 equilibrium dissociation constant (Kd) is calculated from the ratio of the dissociation rate
 constant (k off) to the association rate constant (k on).

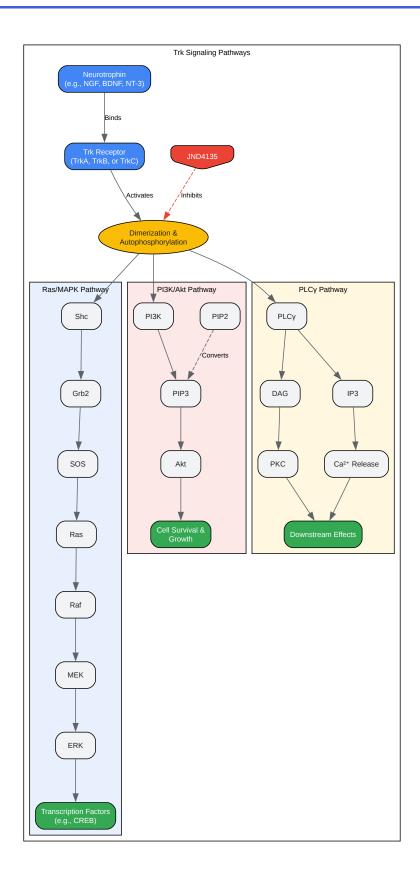












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